1-(2-Methoxy-5-methylphenyl)piperazine
Description
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10-3-4-12(15-2)11(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQDADYHTCZZCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The methoxy group ortho to the leaving group (Cl or Br) enhances electrophilicity at the para position. Piperazine, acting as a bifunctional nucleophile, displaces the halogen in a two-step process:
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Base Deprotonation : Piperazine is deprotonated by a strong base (e.g., K₂CO₃ or NaH) to generate a more reactive amine.
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Aromatic Substitution : The deprotonated piperazine attacks the activated aromatic carbon, followed by elimination of the leaving group.
Typical Conditions :
Limitations and Optimization
Initial yields using chloro derivatives were modest (38%) due to competing side reactions. Replacing chlorine with a sulfoxide leaving group (e.g., methylsulfonyl) increased electrophilicity, boosting yields to 65–72%.
Buchwald-Hartwig Amination
Pd-catalyzed cross-coupling offers a regioselective route, particularly for aryl halides with steric hindrance. This method is advantageous for substrates where SNAr is impractical.
Catalytic System and Protocol
A representative procedure involves:
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Substrate : 1-bromo-2-methoxy-5-methylbenzene
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Catalyst : Pd₂(dba)₃ (2 mol%)
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Ligand : Xantphos (4 mol%)
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Base : Cs₂CO₃ (3 equiv)
Yield : 68–75% with >95% purity by HPLC.
Industrial Scalability
Continuous flow reactors enhance this method’s efficiency by improving heat transfer and reducing catalyst loading. A pilot-scale study achieved 82% yield with a residence time of 30 minutes.
Reductive Amination Pathways
For substrates lacking pre-installed halogens, reductive amination provides an alternative. This method constructs the piperazine ring in situ from a phenylalkylamine precursor.
Stepwise Synthesis
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Aldehyde Formation : 2-Methoxy-5-methylbenzaldehyde is reacted with ethylenediamine in the presence of NaBH₃CN.
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Cyclization : The intermediate diamine undergoes acid-catalyzed cyclization to form the piperazine ring.
Conditions :
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Reducing Agent: Sodium cyanoborohydride (1.2 equiv)
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Solvent: Methanol, 0°C to room temperature
Industrial-Scale Production via Continuous Flow Synthesis
To address batch synthesis limitations (e.g., long reaction times), continuous flow systems have been adopted.
Protocol for Kilogram-Scale Production
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Reactor Type : Microtubular flow reactor
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Parameters :
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Temperature: 130°C
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Pressure: 15 bar
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Residence Time: 10 minutes
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Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr | 38–72 | 85–95 | Moderate | High |
| Buchwald-Hartwig | 68–82 | >95 | High | Moderate |
| Reductive Amination | 55–60 | 90–93 | Low | Low |
| Continuous Flow | 89 | 99 | Very High | Very High |
Key Findings :
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SNAr remains cost-effective but requires optimization for industrial use.
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Buchwald-Hartwig offers superior regioselectivity but involves expensive palladium catalysts.
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Continuous flow synthesis outperforms batch methods in throughput and purity.
Purification and Characterization
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium on carbon, and bases such as sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-(2-Methoxy-5-methylphenyl)piperazine serves as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. It is utilized in developing new drugs and agrochemicals due to its reactive piperazine structure.
Biology
In biological research, this compound is studied for its effects on neurotransmitter systems , particularly serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions. It has been shown to act as a partial agonist at serotonin 5-HT_1A receptors and an antagonist at 5-HT_2A receptors, influencing serotonergic signaling pathways.
Medicine
The compound is under investigation for its therapeutic potential in treating neurological disorders such as anxiety and depression. Its ability to enhance serotonin release suggests possible anxiolytic effects. Additionally, studies have indicated potential applications in managing symptoms of schizophrenia and other psychiatric conditions.
The biological activities of this compound can be summarized as follows:
- Neuropharmacological Effects : In vitro studies indicate that this compound modulates neurotransmitter release, enhancing serotonin levels in neuronal cultures.
- Antimicrobial Activity : Research has demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited inhibition zones ranging from 10 to 15 mm against selected bacterial strains.
- Cytotoxicity in Cancer Research : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, derivatives similar to this compound have shown significant antiproliferative effects against colon cancer cells.
Case Studies
- Neuropharmacological Study : A study evaluated the effects of various piperazine derivatives on memory acquisition in animal models. The results indicated that compounds similar to this compound could enhance memory performance through interactions with cholinergic and serotonergic systems .
- Antimicrobial Efficacy : In a comparative analysis of antimicrobial properties among piperazine derivatives, this compound demonstrated notable efficacy against specific bacterial strains, supporting its potential use in treating infections .
- Cytotoxicity Evaluation : Research has indicated that related piperazine compounds exhibit significant cytotoxic effects on breast cancer cells (MCF7), suggesting that further investigation into this compound could reveal similar anticancer properties .
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)piperazine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are involved in mood regulation and other neurological functions. The exact pathways and molecular targets are still under investigation, but its effects on these systems suggest potential therapeutic applications .
Comparison with Similar Compounds
Key Features:
- Structural Motif : The piperazine ring provides a rigid scaffold that facilitates interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .
- Pharmacological Activity: 5-HT Receptor Modulation: Exhibits high affinity for 5-HT1A receptors (Ki = 0.6 nM in derivative 18) and variable effects on 5-HT1B/1C receptors depending on substituents . Antiviral Potential: Demonstrated IC50 values of 0.094–5.6 µM against HIV-infected cells, attributed to the arylpiperazine moiety’s ability to disrupt viral replication .
Comparison with Similar Compounds
Substituted arylpiperazines share a common piperazine core but differ in substituent type, position, and electronic effects, leading to divergent biological activities. Below is a detailed comparison:
Receptor Binding Affinity
Notes:
- The 2-methoxy substituent in this compound enhances 5-HT1A affinity by ~100-fold compared to mCPP or TFMPP, likely due to improved hydrogen bonding .
- TFMPP and mCPP are selective 5-HT1B agonists but lack 5-HT1A specificity, limiting their therapeutic utility .
Antiviral and Anticancer Activity
Table 1: Cytotoxicity and Antiviral Profiles
Notes:
- The 2-methoxy group enhances antiviral activity compared to pyridyl or pyrimidyl substituents, possibly due to improved membrane permeability .
- Chlorine substituents (e.g., mCPP) reduce anticancer efficacy, while methoxy groups show context-dependent effects .
Structural and Functional Impact of Substituents
Biological Activity
1-(2-Methoxy-5-methylphenyl)piperazine, a derivative of piperazine, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperazine ring attached to a substituted phenyl group, which includes a methoxy group at the second position and a methyl group at the fifth position. Its molecular formula is with a molecular weight of approximately 192.26 g/mol.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can modulate various biochemical pathways, influencing neuronal activity and signaling. The compound may act as an agonist or antagonist at specific receptors, affecting mood regulation and other neurological functions.
Anticancer Activity
A study assessing various piperazine derivatives highlighted the potential anticancer properties of related compounds. For instance, derivatives containing similar piperazine structures demonstrated significant antiproliferative effects against multiple cancer cell lines, including colon and CNS cancers. Although direct studies on this compound are scarce, the promising results from related compounds indicate that it may also exhibit similar activities .
Neuropharmacological Studies
In preclinical research, derivatives like 1-(4-Methoxy-2-Methylphenyl)piperazine were evaluated for their effects on memory acquisition and consolidation in animal models. These studies suggested involvement of cholinergic and serotonin receptors in mediating memory improvement, which may extend to this compound due to its structural characteristics .
Comparative Analysis of Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2-Methoxyphenyl)piperazine | Methoxy group at position 2 on phenyl | Anxiolytic, antidepressant |
| 1-(4-Methoxyphenyl)piperazine | Methoxy group at position 4 on phenyl | Antipsychotic |
| This compound | Methoxy group at position 2, methyl at position 5 | Potential anxiolytic and antidepressant activity |
Q & A
Q. What are the standard synthetic routes for 1-(2-Methoxy-5-methylphenyl)piperazine, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 1-(2-hydroxymethyl)piperazine derivatives can be prepared by refluxing brominated precursors (e.g., 4,6-dimethyl-1,3-bis(bromomethyl)benzene) with piperazine derivatives in acetonitrile, using NaHCO₃ as a base. Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (reflux at ~80°C), and stoichiometric ratios (excess piperazine improves yield). Post-synthesis, purification via recrystallization (ethyl acetate) ensures high purity, confirmed by NMR, IR, and GC-MS .
Q. How is structural characterization performed for piperazine derivatives like this compound?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : To confirm substitution patterns (e.g., aromatic protons at δ 7.12 ppm in CD₃OD) and piperazine ring integrity (δ 2.70 ppm for CH₂ groups) .
- Mass Spectrometry (GC-MS) : For molecular ion ([M⁺]) and fragmentation pattern analysis.
- X-ray Crystallography : Resolves crystal packing and bond angles, critical for studying ligand-metal interactions .
- HPLC : Validates purity (>98%) and monitors byproducts during synthesis .
Advanced Research Questions
Q. How do substituents on the piperazine ring influence selectivity toward serotonin receptor subtypes (e.g., 5-HT₁A vs. 5-HT₂C)?
Methodological Answer: Substituents like methoxy or methyl groups modulate receptor binding through steric and electronic effects. For example:
- 5-HT₁A Agonism : Bulky substituents (e.g., 2-methoxy) enhance affinity due to hydrophobic interactions with receptor pockets.
- 5-HT₂C Antagonism : Electron-withdrawing groups (e.g., nitro) reduce off-target activity.
Experimental Design: - Radioligand binding assays using HEK-293 cells transfected with human 5-HT receptors.
- Functional assays (e.g., cAMP accumulation for 5-HT₁A) to determine EC₅₀/IC₅₀ values.
Key Finding: 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) shows 10-fold higher 5-HT₂C selectivity over 5-HT₁A compared to unsubstituted analogs .
Q. What thermodynamic parameters govern the complexation of this compound with transition metals?
Methodological Answer: Potentiometric titration in aqueous media (constant ionic strength, I = 0.1 M KCl) determines stability constants (log K) and stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios). For example:
- Praseodymium (Pr³⁺) : Forms [Pr(L)₂]³⁺ complexes with log K = 8.2, indicating strong chelation via piperazine nitrogen and methoxy oxygen.
- Copper (Cu²⁺) : Exhibits lower log K (5.7) due to weaker d-orbital interactions.
Data Table:
| Metal Ion | log K (25°C) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Pr³⁺ | 8.2 | -45.3 | +12.1 |
| Cu²⁺ | 5.7 | -32.8 | +8.4 |
| Source: Derived from ligand-metal titration studies . |
Q. How does this compound enhance CO₂ capture efficiency in amine-based solvents?
Methodological Answer: Piperazine derivatives act as rate promoters in aqueous blends (e.g., with methyldiethanolamine, MDEA):
- Mechanism : The secondary amine group reacts rapidly with CO₂ to form carbamates, increasing absorption kinetics.
- Experimental Validation :
Q. What strategies mitigate contradictions in reported biological activities of piperazine derivatives?
Methodological Answer: Discrepancies arise from variations in assay conditions or substituent effects. Mitigation strategies include:
- Standardized Assays : Use identical cell lines (e.g., CHO-K1 for serotonin receptors) and buffer conditions (pH 7.4, 37°C).
- SAR Analysis : Compare substituent electronic profiles (Hammett σ constants) with IC₅₀ values. For example, electron-donating groups (σ < 0) correlate with 5-HT₁A agonism .
- Meta-Analysis : Pool data from multiple studies (e.g., 20+ patents in CNS drug design) to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
